molecular formula C12H13ClO3 B2868543 ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate CAS No. 101046-57-5

ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate

Cat. No.: B2868543
CAS No.: 101046-57-5
M. Wt: 240.68
InChI Key: NPRHZIHNFIZGGG-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate is an α,β-unsaturated ester featuring a 4-chlorophenoxy group attached to a propenoate backbone. Its structural uniqueness lies in the conjugated double bond within the prop-2-enoate moiety, enabling reactivity such as Michael additions. Below, we compare its synthesis, physicochemical properties, and bioactivity with structurally related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-15-12(14)9(2)8-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHZIHNFIZGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl alpha-p-chlorophenoxymethylacrylate typically involves the reaction of hydroxyphenyl-methoxystyryl ketone with methacryloyl chloride in the presence of triethylamine as a base. The reaction is carried out in methyl ethyl ketone (MEK) as a solvent, and the mixture is cooled between 0 and -5°C during the addition of methacryloyl chloride .

Industrial Production Methods

Industrial production methods for ethyl alpha-p-chlorophenoxymethylacrylate are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl alpha-p-chlorophenoxymethylacrylate is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial properties may involve disruption of bacterial cell membranes, while its anticancer effects could be related to inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetate ()
  • Structure: Lacks the α,β-unsaturated double bond (propanoate vs. propenoate).
  • Synthesis: Produced via KI-catalyzed reaction of 4-chlorophenol and ethyl 2-chloroacetate under reflux. Microwave-assisted methods improved yield (85–92%) and reduced reaction time (15 minutes vs. hours) .
  • Key Difference : The absence of the conjugated double bond limits its participation in conjugate addition reactions compared to the target compound.
Ethyl (2Z)-3-(4-Chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate ()
  • Structure: Features a cyano group and methoxyamino substituent on the α-carbon.
  • Synthesis : Derived from lithium salts of ethyl acetoacetate and (Z)-O-methyl-4-chlorobenzohydroxamoyl fluoride.
Ethyl 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoate ()
  • Structure: Contains a methyl substituent on the phenoxy ring and a branched propanoate chain.
  • Molecular Weight : 256.73 g/mol (vs. ~226.67 g/mol for the target compound).
  • Key Difference : Increased hydrophobicity due to the methyl group may enhance membrane permeability in biological systems .
Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate ()
  • Structure: Bromine substituent at the 4-position and chlorine at the 2-position on the phenoxy ring.
  • Molecular Weight : 321.59 g/mol.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate C₁₂H₁₃ClO₃ 226.67 α,β-unsaturated ester Conjugate additions, Diels-Alder reactions
Ethyl 2-(4-chlorophenoxy)acetate C₁₀H₁₁ClO₃ 214.64 Saturated ester Ester hydrolysis, nucleophilic substitution
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate C₁₃H₁₇ClO₃ 256.73 Branched ester, methyl substituent Enhanced lipophilicity
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 321.59 Bromo/chloro substituents Halogen bonding, UV absorption

Biological Activity

Ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate, also known by its CAS number 101046-57-5, is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H13ClO3, with a molecular weight of 240.68 g/mol. The compound is characterized by a prop-2-enoate group attached to a chlorophenoxy moiety.

Synthesis Process:
The synthesis typically involves the reaction of ethyl 3-bromo-2-(bromomethyl)propionate with 4-chlorophenol in the presence of sodium hydroxide in ethanol. The process can yield up to 94% efficiency under ambient conditions .

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The chlorophenoxy group is known to enhance such activities by disrupting bacterial cell walls.
  • Antitumor Properties : Preliminary research indicates that this compound may possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells. The presence of the prop-2-enoate structure is believed to play a crucial role in its cytotoxic effects against tumor cells.
  • Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cell signaling and proliferation rates in certain cell types.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyObjectiveFindings
Gopalan et al., 1985Synthesis and biological evaluationIdentified significant antimicrobial activity against Gram-positive bacteria .
Al-Majidi & Al-Khuzaie, 2015Antitumor activity assessmentDemonstrated cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent .
Lv et al., 2018Enzymatic inhibition studyFound that the compound inhibits specific metabolic enzymes, affecting cellular metabolism and proliferation .

The mechanism by which this compound exerts its biological effects primarily involves interactions with cellular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways, leading to decreased substrate conversion and altered cellular function.
  • Cell Membrane Interaction : The hydrophobic nature of the chlorophenoxy group allows for integration into lipid membranes, potentially disrupting membrane integrity and function.
  • Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction pathways that regulate cell growth and apoptosis.

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